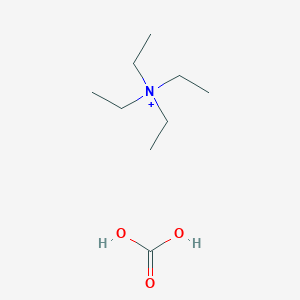![molecular formula C51H92O6 B12056103 1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
1,2,3-Tri[trans-9-hexadecenoyl]glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tripalmitelaidin , is a lipid compound with the chemical formula C51H92O6. Its molecular weight is approximately 801.29 g/mol . This compound consists of three fatty acid chains attached to a glycerol backbone. The fatty acid chains are specifically trans-9-hexadecenoic acid (palmitelaidic acid).
Vorbereitungsmethoden
Synthetic Routes: 1,2,3-Tri[trans-9-hexadecenoyl]glycerol can be synthesized through esterification reactions. One common method involves the reaction of glycerol with three equivalents of trans-9-hexadecenoic acid (palmitelaidic acid). The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: Industrial production methods may involve large-scale esterification processes, where glycerol and trans-9-hexadecenoic acid are reacted in the presence of catalysts. specific industrial protocols are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
1,2,3-Tri[trans-9-hexadecenoyl]glycerol can undergo various chemical reactions:
Esterification: Formation of the triester by reacting glycerol with three palmitelaidic acid molecules.
Hydrolysis: Cleavage of the ester bonds to yield glycerol and three molecules of palmitelaidic acid.
Oxidation/Reduction: Depending on reaction conditions, the fatty acid chains can undergo oxidation or reduction reactions.
Common reagents include acids (for esterification), bases (for hydrolysis), and oxidizing/reducing agents. The major products are the triester itself and its hydrolysis products.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tri[trans-9-hexadecenoyl]glycerol finds applications in various fields:
Lipid Research: Studying its role in cellular membranes and lipid metabolism.
Drug Delivery: As a carrier for lipophilic drugs.
Biological Studies: Investigating its impact on cell signaling and lipid-related diseases.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, lipid-binding proteins, and signaling pathways. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Tri[trans-9-hexadecenoyl]glycerol is unique due to its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid chains, such as tripalmitoylglycerol (with saturated palmitic acid) or triolein (with unsaturated oleic acid).
Eigenschaften
Molekularformel |
C51H92O6 |
|---|---|
Molekulargewicht |
801.3 g/mol |
IUPAC-Name |
2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19+,23-20+,24-21+ |
InChI-Schlüssel |
SKGWNZXOCSYJQL-IKVQWSBMSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCC)COC(=O)CCCCCCC/C=C/CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)



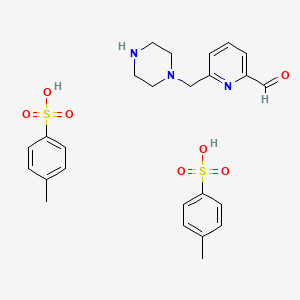
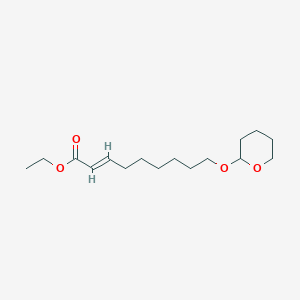
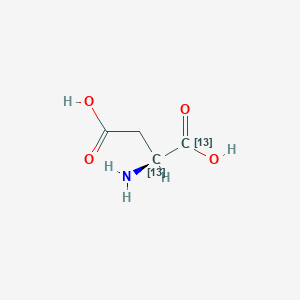

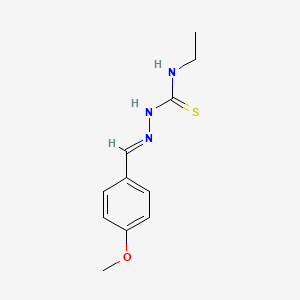
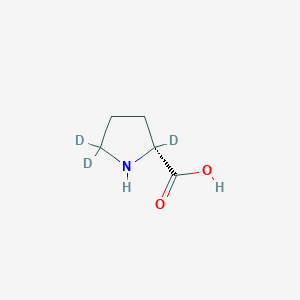


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
